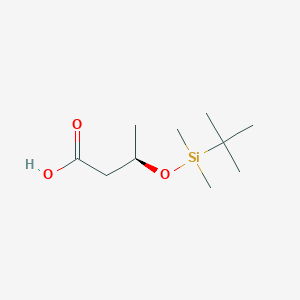
(R)-3-(tert-Butyldimethylsilyloxy)butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is a chemical compound that features a tert-butyldimethylsilyl (TBS) protecting group. This compound is often used in organic synthesis due to its stability and reactivity. The TBS group is particularly useful for protecting hydroxyl groups during chemical reactions, allowing for selective transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID typically involves the protection of a hydroxyl group using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane. The general reaction scheme is as follows:
R-OH+TBSCl→R-OTBS+HCl
Industrial Production Methods
Industrial production methods for this compound often involve large-scale batch reactions using similar reagents and conditions as described above. Flow microreactor systems have also been developed to enhance the efficiency and sustainability of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The TBS group is stable under mild oxidative conditions.
Reduction: The compound can be reduced under specific conditions without affecting the TBS group.
Substitution: The TBS group can be selectively removed using fluoride ions, such as tetrabutylammonium fluoride (TBAF).
Common Reagents and Conditions
Oxidation: Mild oxidizing agents like pyridinium chlorochromate (PCC).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBS group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a protecting group in organic synthesis to prevent unwanted reactions at hydroxyl sites.
Biology: Employed in the synthesis of biologically active molecules where selective protection of functional groups is required.
Medicine: Utilized in the development of pharmaceuticals where specific functional group protection is necessary during multi-step synthesis.
Industry: Applied in the production of fine chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism by which ®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID exerts its effects is primarily through the protection of hydroxyl groups. The TBS group forms a stable silyl ether, which prevents the hydroxyl group from participating in unwanted reactions. This stability is due to the steric hindrance provided by the bulky tert-butyl and dimethylsilyl groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilyl (TMS) ethers: Less sterically hindered and less stable compared to TBS ethers.
Triisopropylsilyl (TIPS) ethers: More sterically hindered and more stable than TBS ethers.
Methoxymethyl (MOM) ethers: Provide different reactivity and stability profiles.
Uniqueness
®-3-((TERT-BUTYLDIMETHYLSILYL)OXY)BUTANOIC ACID is unique due to its balance of stability and ease of removal. The TBS group offers sufficient steric protection while being removable under relatively mild conditions, making it highly versatile in synthetic applications .
Eigenschaften
Molekularformel |
C10H22O3Si |
|---|---|
Molekulargewicht |
218.36 g/mol |
IUPAC-Name |
(3R)-3-[tert-butyl(dimethyl)silyl]oxybutanoic acid |
InChI |
InChI=1S/C10H22O3Si/c1-8(7-9(11)12)13-14(5,6)10(2,3)4/h8H,7H2,1-6H3,(H,11,12)/t8-/m1/s1 |
InChI-Schlüssel |
SVHGAHUUGQJELP-MRVPVSSYSA-N |
Isomerische SMILES |
C[C@H](CC(=O)O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(CC(=O)O)O[Si](C)(C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















